molecular formula C15H13NS2 B14412476 4,5-Diphenyl-1,3-thiazolidine-2-thione CAS No. 81731-78-4

4,5-Diphenyl-1,3-thiazolidine-2-thione

Katalognummer: B14412476
CAS-Nummer: 81731-78-4
Molekulargewicht: 271.4 g/mol
InChI-Schlüssel: LVXRKPDOAQFRSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Diphenyl-1,3-thiazolidine-2-thione is a heterocyclic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diphenyl-1,3-thiazolidine-2-thione typically involves the reaction of diphenylamine with carbon disulfide and an alkylating agent under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the thiazolidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 4,5-Diphenyl-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid and halogens are employed under acidic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic derivatives .

Wissenschaftliche Forschungsanwendungen

4,5-Diphenyl-1,3-thiazolidine-2-thione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.

    Medicine: Research has shown potential anticancer and anti-inflammatory activities, leading to its investigation as a therapeutic agent.

    Industry: It is used in the production of dyes, rubber accelerators, and corrosion inhibitors

Wirkmechanismus

The biological activity of 4,5-Diphenyl-1,3-thiazolidine-2-thione is attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes such as xanthine oxidase, which is involved in the production of uric acid. This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions with the enzyme’s active site. Additionally, the compound can scavenge reactive oxygen species, providing antioxidant effects .

Vergleich Mit ähnlichen Verbindungen

    Thiazolidine-2-thione: Shares a similar core structure but lacks the diphenyl substitution.

    Thiazolidine-2,4-dione: Contains an additional carbonyl group, leading to different reactivity and applications.

    1,3-Thiazolidine-4-one: Another derivative with distinct biological activities.

Uniqueness: 4,5-Diphenyl-1,3-thiazolidine-2-thione stands out due to its unique diphenyl substitution, which enhances its stability and biological activity. This structural feature allows for more diverse applications compared to its analogs .

Eigenschaften

CAS-Nummer

81731-78-4

Molekularformel

C15H13NS2

Molekulargewicht

271.4 g/mol

IUPAC-Name

4,5-diphenyl-1,3-thiazolidine-2-thione

InChI

InChI=1S/C15H13NS2/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10,13-14H,(H,16,17)

InChI-Schlüssel

LVXRKPDOAQFRSP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2C(SC(=S)N2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.